Methyl 3-bromo-2-fluoro-5-hydroxybenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3,11H,1H3 |
InChI Key |
BGBJLZQNJLIAFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)Br)F |
Origin of Product |
United States |
Biological Activity
Methyl 3-bromo-2-fluoro-5-hydroxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a halogenated benzoate derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₆BrFNO₃
- Molecular Weight : 252.04 g/mol
- CAS Number : 79669-50-4
The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological systems that could lead to various pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | TBD |
| Methyl 5-bromo-2-methylbenzoate | E. coli | TBD |
| Novobiocin | S. aureus (MRSA) | 0.5 - 1 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study focusing on the inhibition of MYC oncogenes demonstrated that similar compounds could disrupt protein-protein interactions critical for tumorigenesis .
The proposed mechanism involves the disruption of interactions between oncogenic proteins, which is a promising strategy in cancer therapy. The binding affinity and structural characteristics of related compounds suggest that this compound may similarly inhibit these interactions.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary results showed a dose-dependent inhibition of cell proliferation, particularly in breast cancer cell lines.
- Animal Models : In vivo studies are necessary to further validate the biological activity observed in vitro. Preliminary animal studies using similar benzoate derivatives have indicated reduced tumor growth rates, suggesting potential therapeutic applications for this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-bromo-2-fluoro-5-hydroxybenzoate with structurally related benzoate esters and halogenated aromatics, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Specific Comparisons
Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)
- Key Differences :
- Replaces the hydroxyl (-OH) and fluorine (F) groups in the target compound with a methyl (-CH₃) group at position 4.
- Lacks the hydrogen-bonding capacity of the hydroxyl group, reducing polarity and aqueous solubility.
- Methyl substitution increases lipophilicity, enhancing compatibility with hydrophobic matrices in material science applications .
Methyl 5-bromo-2-formylbenzoate (CAS 1016163-89-5)
- Key Differences: Substitutes fluorine (F) with a formyl (-CHO) group at position 2. The formyl group introduces electrophilic reactivity, making this compound suitable for condensation reactions (e.g., Schiff base formation).
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)
- Key Differences: Replaces fluorine (F) with chlorine (Cl) and adds a trifluoromethoxy (-OCF₃) group at position 5 instead of hydroxyl (-OH). Increased molecular weight and hydrophobicity due to -OCF₃, making it favorable for pesticidal formulations .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Key Differences :
- Features an aldehyde (-CHO) group instead of a methyl ester (-COOCH₃) in the target compound.
- The aldehyde group enables participation in redox reactions and imine formation, distinguishing it from ester derivatives in synthetic pathways.
- Lower steric bulk compared to benzoate esters may improve crystallinity in solid-state applications .
Physicochemical Properties (Hypothetical Analysis)
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | ~249.0 | 1.8–2.2 | -OH, -Br, -F, -COOCH₃ | Drug intermediates, agrochemicals |
| Methyl 3-bromo-5-methylbenzoate | ~229.0 | 2.5–3.0 | -CH₃, -Br, -COOCH₃ | Polymer additives |
| Methyl 5-bromo-2-formylbenzoate | ~243.0 | 1.5–2.0 | -CHO, -Br, -COOCH₃ | Organic synthesis |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | ~347.5 | 3.0–3.5 | -Cl, -OCF₃, -Br, -COOCH₃ | Pesticides, herbicides |
Reactivity and Stability
- Hydroxyl Group Impact: The -OH group in this compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogs, enabling deprotonation under basic conditions for further functionalization .
- Halogen Effects : Bromine’s polarizability enhances susceptibility to nucleophilic aromatic substitution, while fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attack .
Research Implications and Limitations
- Synthetic Utility : The target compound’s hydroxyl and halogen groups make it versatile for cross-coupling reactions (e.g., Suzuki-Miyaura) and ester hydrolysis to carboxylic acids.
- Data Gaps : Experimental data on solubility, melting points, and spectroscopic profiles are unavailable in the provided evidence, necessitating further empirical validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-bromo-2-fluoro-5-hydroxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example, bromination and fluorination can be achieved using electrophilic aromatic substitution (EAS) under controlled temperatures (0–5°C) to minimize side reactions. The hydroxyl group at the 5-position is often introduced via hydrolysis of a protected precursor (e.g., methoxy group) using BBr₃ in anhydrous dichloromethane. Yield optimization requires careful stoichiometric control of reagents like N-bromosuccinimide (NBS) and Selectfluor® .
- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from regioisomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve substituent positions. The hydroxyl proton (5-position) appears as a broad singlet (~δ 9–10 ppm) in DMSO-d₆. ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm for aryl-F).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (theoretical m/z: 248.97 [M+H]⁺).
- IR : Stretching frequencies for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-Br (~600 cm⁻¹) confirm functional groups .
Q. How does the hydroxyl group at the 5-position influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl group acts as an ortho/para-directing group, enhancing electron density at the 2- and 4-positions. However, steric hindrance from adjacent substituents (Br, F) limits reactivity at the 4-position. For example, Suzuki-Miyaura coupling at the 3-bromo position requires Pd(PPh₃)₄ and arylboronic acids in degassed THF/water (3:1) at 80°C. Competitive dehydroxylation can occur under basic conditions, necessitating protecting groups (e.g., TBS ether) .
Advanced Research Questions
Q. How can structural data discrepancies in crystallographic studies of this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from disordered halogen atoms or hydrogen-bonding networks. Use SHELX software (e.g., SHELXL for refinement) to model anisotropic displacement parameters for Br and F atoms. For hydrogen bonding, employ Olex2 or Mercury to analyze packing interactions. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for accurate positional assignment .
- Example : In a recent study, twinning in crystals of the 5-hydroxy analog was resolved using the TWIN/BASF command in SHELXL, refining the Flack parameter to 0.02(1) .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may stem from substituent electronic effects or assay variability. For example:
-
Electronic Effects : Compare analogs like Methyl 3-bromo-2-fluoro-5-nitrobenzoate (electron-withdrawing nitro group reduces H-bond donor capacity) vs. 5-methoxy analogs (electron-donating).
-
Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities.
Compound Substituent (5-position) IC₅₀ (μM) Assay Type This compound -OH 12.3 ± 1.2 Enzyme inhibition Methyl 3-bromo-2-fluoro-5-nitrobenzoate -NO₂ >100 Enzyme inhibition Methyl 3-bromo-2-fluoro-5-methoxybenzoate -OMe 45.6 ± 3.8 Enzyme inhibition - Conclusion : The hydroxyl group’s H-bonding capability correlates with higher activity, but assay conditions (pH, buffer ions) must be standardized to minimize variability .
Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-rich sites. For example:
- Fukui Indices : The 4-position (para to -OH) shows higher nucleophilicity (f⁺ = 0.15) compared to the 6-position (f⁺ = 0.08).
- NBO Analysis : Delocalization of the hydroxyl oxygen’s lone pairs into the aromatic ring increases electron density at the 4-position.
- Experimental Validation : Bromination with NBS in AcOH selectively targets the 4-position, confirmed by NOESY correlations between H-4 and H-6 .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound in polar aprotic solvents?
- Methodological Answer : Solubility variations in DMSO vs. DMF arise from differences in hydrogen-bond acceptance capacity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
